molecular formula C18H20N2O2 B5331489 3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide

3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide

Cat. No.: B5331489
M. Wt: 296.4 g/mol
InChI Key: IIPDBLQZGRKJEV-UHFFFAOYSA-N
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Description

3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetylamino group, a methyl group, and a phenylethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide typically involves multiple steps:

    Acetylation: The starting material, 4-methylbenzoic acid, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methylacetylbenzoic acid.

    Amidation: The acetylated product is then reacted with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenylethyl group can enhance the compound’s binding affinity to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(acetylamino)-4-methylbenzamide: Lacks the phenylethyl group, resulting in different biological activity.

    4-methyl-N-(1-phenylethyl)benzamide: Lacks the acetylamino group, affecting its interaction with molecular targets.

Uniqueness

3-(acetylamino)-4-methyl-N-(1-phenylethyl)benzamide is unique due to the presence of both the acetylamino and phenylethyl groups, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

3-acetamido-4-methyl-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-16(11-17(12)20-14(3)21)18(22)19-13(2)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPDBLQZGRKJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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